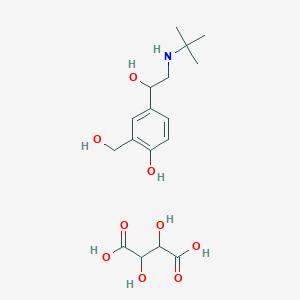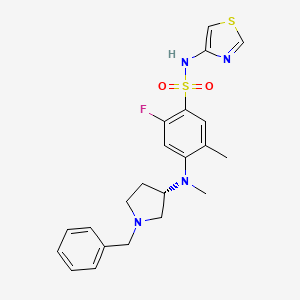![molecular formula C9H12N6O4 B11934433 (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 35827-89-5](/img/structure/B11934433.png)
(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇是一种结构复杂的化合物,在多个科学领域具有潜在的应用价值。该化合物结构独特,包含三唑并嘧啶部分和羟甲基氧戊环,使其成为化学、生物学和医学研究人员关注的焦点。
准备方法
合成路线和反应条件
(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇的合成通常涉及多个步骤,包括三唑并嘧啶环的形成和随后氧戊环的连接。常见的合成路线可能包括:
三唑并嘧啶环的形成: 可以通过在受控条件下进行适当前体的环化反应来实现。
氧戊环的连接: 这一步可能涉及亲核取代反应,其中引入羟甲基。
工业生产方法
该化合物的工业生产很可能涉及对合成路线的优化,以确保高产率和纯度。这可能包括:
催化剂的使用: 提高反应速率和选择性。
纯化技术: 例如结晶或色谱分离目标产物。
化学反应分析
反应类型
(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇可以进行各种化学反应,包括:
氧化: 羟甲基可以被氧化生成醛或羧酸。
还原: 三唑并嘧啶环可以在特定条件下被还原。
取代: 氨基可以参与与亲电试剂的取代反应。
常用试剂和条件
氧化剂: 如高锰酸钾或重铬酸钾。
还原剂: 如硼氢化钠或氢化铝锂。
亲电试剂: 如卤代烷或酰氯。
主要产物
氧化产物: 醛或羧酸。
还原产物: 还原的三唑并嘧啶衍生物。
取代产物: 取决于所用亲电试剂的不同,可以得到各种取代衍生物。
科学研究应用
化学
复杂分子的合成: 用作合成更复杂有机分子的中间体。
催化: 作为催化反应中配体的潜在用途。
生物学
酶抑制: 由于其独特的结构,可能是特定酶的抑制剂。
生化探针: 用于研究以了解生化途径。
医学
药物研发: 开发新型药物的潜在先导化合物。
治疗剂: 研究其在各种疾病中的潜在治疗作用。
工业
材料科学: 用于开发具有特定性能的新材料。
农业: 潜在用于开发农药。
作用机制
(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇的作用机制涉及其与特定分子靶标的相互作用。该化合物可能:
与酶结合: 通过阻断活性位点来抑制其活性。
与DNA/RNA相互作用: 影响转录或翻译过程。
调节信号通路: 影响参与疾病进展的细胞信号通路。
相似化合物的比较
类似化合物
(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇: 与其他三唑并嘧啶衍生物和含氧戊环化合物具有相似性。
独特性
结构特点: 三唑并嘧啶环和羟甲基氧戊环的组合是独特的。
生物活性: 与其他类似化合物相比,表现出独特的生物活性。
本文详细概述了(2S,3S,4S,5R)-2-(7-氨基三唑并[4,5-d]嘧啶-3-基)-5-(羟甲基)氧戊环-3,4-二醇,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较。
属性
CAS 编号 |
35827-89-5 |
|---|---|
分子式 |
C9H12N6O4 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9+/m1/s1 |
InChI 键 |
OAUKGFJQZRGECT-ICKFSKTQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)

![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)
